molecular formula C11H11NO3 B8419723 4-Methoxycarbonyl-5-phenyl-2-oxazoline

4-Methoxycarbonyl-5-phenyl-2-oxazoline

Cat. No.: B8419723
M. Wt: 205.21 g/mol
InChI Key: FPOSDFJXMFJZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxycarbonyl-5-phenyl-2-oxazoline is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H11NO3/c1-14-11(13)9-10(15-7-12-9)8-5-3-2-4-6-8/h2-7,9-10H,1H3

InChI Key

FPOSDFJXMFJZGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(OC=N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

39/3 mg (0.55 mmole) of (S)-N-methyl-N-[3-(diethylamino) -propyl]-1-[(R)-1',2-bis(diphenylphosphino)ferrocenyl] -ethylamine and 14.1 mg (0.055 mmole) of silver trifluoromethane-sulfonate was stirred in methylene chloride (5.5 ml) at room temperature for 30 minutes, and then, 0.549 g (5.54 mmole) of methyl isocyano-acetate and 0.642 g (6.05 mmole) of benzaldehyde was added thereto and stirred for 20 hours at 25° C. in nitrogen After being distilled under conditions of 110° C./0.3 mmHg, 1.0 g of 4- methoxycarbonyl-5-phenyl-2-oxazoline (trans/cis =87/13) was obtained. Yield: 91%. The trans-form and the cis-form were separated from each other by column chromatography, and the optical purity of the transform was determined by means of 1H NMR spectroscopy with the same shift reagent Eu(dcm)3 as Example 1, which was 51% ee. After acid-hydrolysis with 6N HC1, L-threo-β-phenylserine, which is a known compound, was obtained.
[Compound]
Name
(S)-N-methyl-N-[3-(diethylamino) -propyl]-1-[(R)-1',2-bis(diphenylphosphino)ferrocenyl] -ethylamine
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
silver trifluoromethane-sulfonate
Quantity
14.1 mg
Type
catalyst
Reaction Step One
Quantity
0.549 g
Type
reactant
Reaction Step Two
Quantity
0.642 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.